molecular formula C15H15NO2 B13631301 4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid

4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid

Cat. No.: B13631301
M. Wt: 241.28 g/mol
InChI Key: FXFJYUXPFQIPNN-UHFFFAOYSA-N
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Description

(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid is a chiral compound that features a naphthalene ring attached to a pyrrolidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or unique material properties .

Biological Activity

4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by a pyrrolidine ring substituted with a naphthalene moiety and a carboxylic acid group. Its structure can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2

Biological Activities

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that the compound can modulate levels of various antioxidant enzymes, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes in models of inflammation-induced cognitive impairment .

3. Neuroprotective Properties
In studies assessing its neuroprotective capabilities, this compound has been shown to enhance cognitive function in rats subjected to ethanol-induced memory impairment. The compound's ability to modulate neuroinflammatory pathways suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

4. Anticancer Potential
Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Studies

Case Study 1: Neuroprotection in Ethanol-Treated Rats
A study investigated the effects of this compound on memory impairment induced by ethanol in rats. Behavioral tests indicated significant improvements in memory retention following treatment with the compound, correlating with reduced levels of TNF-α and COX-2 in brain tissues .

Case Study 2: Antioxidant Enzyme Modulation
In another study, the compound was administered to rats subjected to oxidative stress. Results showed increased activity of superoxide dismutase (SOD) and catalase, alongside decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.

Research Findings Summary

Biological Activity Mechanism Model/Study Findings
AntioxidantModulation of antioxidant enzymesIn vitro / Animal modelsIncreased SOD and catalase activity; decreased MDA levels
Anti-inflammatoryInhibition of TNF-α and COX-2Animal modelsReduced pro-inflammatory cytokines; improved cognitive function
NeuroprotectiveModulation of neuroinflammatory pathwaysEthanol-treated ratsEnhanced memory retention; reduced inflammatory markers
AnticancerInduction of apoptosis and cell cycle arrestVarious cancer cell linesInhibited proliferation; induced apoptosis

Properties

IUPAC Name

4-naphthalen-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFJYUXPFQIPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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